Product packaging for 2-Methoxy-3,3-dimethylbutanoic acid(Cat. No.:)

2-Methoxy-3,3-dimethylbutanoic acid

Cat. No.: B7974101
M. Wt: 146.18 g/mol
InChI Key: URUCVJOSXWZMGA-UHFFFAOYSA-N
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Description

Significance and Research Context of α-Substituted Carboxylic Acids

Carboxylic acids are a fundamental class of organic compounds defined by the presence of a carboxyl group (-COOH). wikipedia.org The carbon atom adjacent to this group is known as the α-carbon, and the hydrogen atoms attached to it are labile. wikipedia.org Substitution at this α-position creates α-substituted carboxylic acids, a group of molecules with significant importance in organic chemistry.

The nature of the substituent on the α-carbon profoundly influences the molecule's physical and chemical properties, including acidity and reactivity. numberanalytics.com These compounds are versatile intermediates for synthesizing a wide variety of other molecules. libretexts.org A classic example of their unique reactivity is the Hell-Volhard-Zelinsky reaction, which allows for the specific halogenation of the α-carbon. msu.edukhanacademy.org This initial halogenation provides a gateway for subsequent nucleophilic substitution reactions, enabling the introduction of various functional groups at the alpha position. libretexts.orglibretexts.org

The reactivity of the α-carbon is attributed to its ability to form enol or enolate intermediates. msu.edu While acid-catalyzed α-halogenation is often slower for carboxylic acids compared to ketones, it remains a cornerstone of their synthetic utility. msu.edu The presence of electron-withdrawing groups can increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion. numberanalytics.com

Stereochemical Considerations: Enantiomeric Forms and Chiral Purity

The substitution at the α-carbon introduces a critical stereochemical element. When the α-carbon is bonded to four different groups, it becomes a chiral center. This is the case for 2-Methoxy-3,3-dimethylbutanoic acid, where the α-carbon is attached to a hydrogen atom, a carboxyl group, a methoxy (B1213986) group, and a 3,3-dimethylbutyl group.

Consequently, the molecule can exist as a pair of non-superimposable mirror images called enantiomers: (R)-2-Methoxy-3,3-dimethylbutanoic acid and (S)-2-Methoxy-3,3-dimethylbutanoic acid. This is analogous to other α-substituted acids like 2,3-dimethylbutanoic acid, where the methyl group at the 2-position (the α-carbon) also confers chirality. nih.govnih.gov

The distinction between enantiomers is crucial in many areas of chemical research, particularly in biochemistry and medicinal chemistry, where biological systems often exhibit high stereospecificity. The synthesis of a single enantiomer, known as asymmetric synthesis, is a major goal in modern organic chemistry to ensure chiral purity. Reactions involving the α-carbon can sometimes lead to racemization, the formation of an equal mixture of both enantiomers, which can be an important consideration during synthetic planning. msu.edu

Chemical Data and Properties

The following tables provide a summary of the key chemical identifiers for this compound and a general comparison of related carboxylic acids.

Table 1: Properties of this compound

Property Value
IUPAC Name This compound achemblock.com
CAS Number 183162-35-8 achemblock.com
Molecular Formula C₇H₁₄O₃ achemblock.com
Molecular Weight 146.19 g/mol achemblock.com

| SMILES | COC(C(=O)O)C(C)(C)C achemblock.com |

Table 2: Research Findings on Related Carboxylic Acid Structures

Compound Type Key Research Findings Reference
α-Haloalkanoic Acids The halogen at the α-position is readily replaced by nucleophilic reagents, allowing for the synthesis of various α-substituted acids. libretexts.orglibretexts.org
α-Keto Acids Can undergo decarboxylative functionalization to form acyl radicals, which are versatile intermediates for creating unsymmetrical ketones. acs.org
Branched Carboxylic Acids Branching, such as methyl groups, increases hydrophobicity and can create steric hindrance, influencing reactivity and physical properties like boiling point.

| Hydroxy Carboxylic Acids | The hydroxyl group can be introduced at the α-position; for example, (R)-2-Hydroxy-3,3-dimethylbutanoic acid is used as a reagent in synthesis. | biosynth.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B7974101 2-Methoxy-3,3-dimethylbutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,3)5(10-4)6(8)9/h5H,1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUCVJOSXWZMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methoxy 3,3 Dimethylbutanoic Acid and Its Analogues

Stereoselective and Asymmetric Synthesis Strategies

The creation of a chiral center at the α-position of a carboxylic acid requires precise control over the reaction environment. Various strategies have been developed to achieve high levels of enantioselectivity, including the use of chiral auxiliaries, chiral catalysts, and advanced catalytic systems.

Chiral Auxiliary Approaches

Chiral auxiliaries are stoichiometric chiral molecules that are temporarily incorporated into the substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product.

Evans Auxiliaries: Oxazolidinones, popularized by David A. Evans, are widely used chiral auxiliaries for the asymmetric synthesis of α-substituted carboxylic acids. The carboxylic acid is first converted to an N-acyloxazolidinone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), forms a rigid chiral enolate, which then reacts with an electrophile from the less hindered face, directed by the bulky substituent on the oxazolidinone ring. For the synthesis of α-methoxy carboxylic acids, this method would typically involve the α-hydroxylation of the chiral N-acyl imide followed by methylation of the resulting hydroxyl group.

Myers Auxiliaries: Pseudoephedrine serves as an effective chiral auxiliary in the asymmetric alkylation of amides derived from carboxylic acids. The corresponding amide is deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. Subsequent hydrolysis of the amide yields the α-substituted carboxylic acid with high enantiomeric excess. Similar to the Evans auxiliary approach, the synthesis of α-methoxy acids would involve an α-hydroxylation step followed by O-methylation. Pseudoephenamine has also been introduced as a practical alternative to pseudoephedrine, offering high diastereoselectivities, particularly in the formation of quaternary carbon centers. nih.gov

SAMP/RAMP Auxiliaries: (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are versatile chiral auxiliaries used in the asymmetric α-alkylation of ketones and aldehydes via their hydrazone derivatives. This methodology could be adapted for the synthesis of α-alkoxy acids by using an appropriate α-keto acid derivative as the starting material.

Chiral AuxiliaryTypical ApplicationKey Features
Evans OxazolidinonesAsymmetric aldol reactions, alkylationsForms rigid chelated enolates, high diastereoselectivity.
Myers PseudoephedrineAsymmetric alkylation of amidesReadily available, effective for a wide range of electrophiles.
SAMP/RAMPAsymmetric α-alkylation of ketones/aldehydesHigh enantioselectivity, reliable for creating stereocenters.

Chiral Catalyst Systems (e.g., Phenanthroline Catalysis, Organocatalysis)

The development of chiral catalyst systems offers a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries.

Phenanthroline Catalysis: Chiral phenanthroline-based ligands have been employed in transition metal-catalyzed reactions. While direct asymmetric α-methoxylation of carboxylic acids using phenanthroline catalysis is not extensively documented, phenanthroline ligands are known to be effective in various catalytic transformations, including C-O bond-forming reactions. For instance, iron/phenanthroline systems have been used for the α-oxidation of carboxylic acids. nih.gov This suggests the potential for developing chiral phenanthroline-based catalysts for the enantioselective α-alkoxylation of carboxylic acid derivatives.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of α-alkoxy carboxylic acids, organocatalytic approaches often focus on the α-oxidation of carbonyl compounds to introduce a hydroxyl group, which can then be alkylated. Proline and its derivatives are effective catalysts for the α-amination and α-oxidation of aldehydes and ketones. nih.govwayne.edu For example, the direct, enantioselective α-hydroxymethylation of aldehydes has been achieved using α,α-diarylprolinol trimethylsilyl ether organocatalysts, providing access to β-hydroxycarboxylic acids which are precursors to α-hydroxy acids. organic-chemistry.orgnih.gov The subsequent O-methylation would lead to the desired α-methoxy acid.

Photoredox Catalysis in α-Amino Acid Synthesis

While directly applied to α-amino acid synthesis, the principles of photoredox catalysis can be extended to the synthesis of α-methoxy carboxylic acids. Visible-light photoredox catalysis enables the generation of radical intermediates under mild conditions. For instance, the generation of a methoxycarbonyl radical and its conjugate addition to electron-deficient olefins has been demonstrated. nih.govorganic-chemistry.org Furthermore, photoredox-catalyzed intermolecular α-alkoxylation of carbonyl compounds has been achieved using alkoxyl radicals generated from N-alkoxypyridinium salts, which then react with silyl enol ethers. organic-chemistry.org This approach could potentially be adapted for the α-methoxylation of carboxylic acid derivatives through the generation of an α-carbonyl radical followed by trapping with a methoxy (B1213986) radical source.

Asymmetric Hydrogenation and Alkylation Routes

Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral substrates. In the context of α-methoxy carboxylic acid synthesis, this strategy is typically applied to the reduction of α-keto esters to α-hydroxy esters, which are then methylated. Chiral ruthenium and rhodium complexes with ligands such as BINAP are highly effective for the asymmetric hydrogenation of β-keto esters, and similar catalyst systems can be applied to α-keto esters. researchgate.netresearchgate.net The resulting chiral α-hydroxy esters can be converted to their corresponding α-methoxy derivatives.

SubstrateCatalyst SystemProductEnantiomeric Excess (ee)
α-Amino-β-keto ester hydrochloridesChiral nickel-bisphosphine complexesanti-β-Hydroxy-α-amino estersHigh
α-Alkyl-substituted β-keto estersDIPSkewphos/3-AMIQ-Ru(II)α-Substituted β-hydroxy esters≥99%

Asymmetric Alkylation: The direct enantioselective α-alkylation of enolates derived from carboxylic acids is a challenging but highly desirable transformation. Catalytic asymmetric alkylation of acyclic α,α-disubstituted tributyltin enolates has been achieved using a chiral {Cr(salen)} complex to generate α-carbonyl quaternary stereocenters. ucla.edu More recently, nickel-catalyzed enantioselective intermolecular alkylations of racemic Reformatsky reagents with unactivated electrophiles have been developed. nih.govnih.gov These methods provide a pathway to α-alkylated carbonyl compounds that can be further functionalized. For the synthesis of 2-methoxy-3,3-dimethylbutanoic acid, an asymmetric alkylation strategy could involve the enantioselective methylation of an enolate derived from a suitable precursor.

Targeted Synthesis of α-Methoxy Carboxylic Acids

The direct introduction of a methoxy group at the α-position of a carboxylic acid with stereocontrol is a key objective.

Nucleophilic Substitution Reactions in Alpha-Position Functionalization

A primary strategy for synthesizing this compound involves the functionalization of the alpha-position of a suitable precursor, such as 3,3-dimethylbutanoic acid. This is typically achieved through a two-step sequence involving halogenation followed by nucleophilic substitution.

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone for the α-halogenation of carboxylic acids. libretexts.orgkhanacademy.org In this process, a carboxylic acid with at least one alpha-hydrogen is treated with a halogen (typically bromine) and a catalytic amount of phosphorus trihalide (e.g., PBr₃). libretexts.org The reaction proceeds via the formation of an acyl bromide intermediate, which more readily tautomerizes to its enol form than the parent carboxylic acid. This enol then reacts with the halogen to yield the α-halogenated acyl bromide, which is subsequently hydrolyzed to the α-halo carboxylic acid. khanacademy.org

Once the α-bromo-3,3-dimethylbutanoic acid is formed, it serves as an excellent substrate for S_N2 reactions. jove.com The introduction of the methoxy group is accomplished by reacting the α-bromo acid with a strong nucleophile like sodium methoxide. The methoxide ion displaces the bromide ion at the alpha-carbon to yield the final product, this compound. jove.com

Table 1: Two-Step Alpha-Functionalization via HVZ and Nucleophilic Substitution

StepReactionReagentsKey IntermediateProduct
1Hell-Volhard-Zelinsky (HVZ) Bromination1. Br₂, PBr₃ (cat.)2. H₂O2-Bromo-3,3-dimethylbutanoic acid-
2Nucleophilic Substitution (S_N2)Sodium methoxide (NaOCH₃) in Methanol-This compound

This pathway is highly effective for laboratory-scale synthesis due to its reliability and the commercial availability of the starting materials.

Carbonylation and Carboxylation Approaches (e.g., Koch-Haaf Type Reactions)

Carbonylation reactions, which introduce a carbonyl group into a molecule, are powerful tools for synthesizing carboxylic acids, particularly those with a branched structure. The Koch reaction and its variant, the Koch-Haaf reaction, are of significant industrial importance for producing tertiary carboxylic acids. wikipedia.orgwikipedia.org

The Koch reaction involves the treatment of an alkene or an alcohol with carbon monoxide and a strong acid catalyst, such as sulfuric acid, often under high pressure. wikipedia.orgorganicchemistrytutor.com The mechanism proceeds through the formation of a stable carbocation, which is then attacked by carbon monoxide to form an acylium ion. Subsequent hydrolysis of the acylium ion yields the tertiary carboxylic acid. wikipedia.org

The Koch-Haaf reaction is a more convenient laboratory adaptation that uses formic acid as the source of carbon monoxide in the presence of a strong acid like sulfuric acid. wikipedia.org This method can often be performed at or near atmospheric pressure. wikipedia.org For the synthesis of the 3,3-dimethylbutanoic acid backbone, an appropriate substrate like 3,3-dimethyl-1-butene would be protonated to form a tertiary carbocation, which, after rearrangement, could lead to the desired acid structure upon carboxylation.

Table 2: Representative Koch-Haaf Reaction Conditions

SubstrateCarbon Monoxide SourceAcid CatalystPressureTemperatureProduct
Alkenes, Tertiary AlcoholsCarbon Monoxide (gas)H₂SO₄, HF, or H₃PO₄ + BF₃High (e.g., 50 atm)Elevated (e.g., 50°C)Tertiary Carboxylic Acid
Alkenes, Tertiary AlcoholsFormic Acid (HCOOH)Concentrated H₂SO₄AtmosphericRoom TemperatureTertiary Carboxylic Acid

This approach is highly effective for the large-scale production of the parent acid, 3,3-dimethylbutanoic acid, which can then be functionalized at the alpha-position as described previously.

Oxidation and Reduction Pathways for Carboxylic Acid Derivatives

Oxidation pathways provide a fundamental route to carboxylic acids from more reduced precursors like primary alcohols and aldehydes. britannica.comjove.com These methods are central to the synthesis of the 3,3-dimethylbutanoic acid precursor.

Oxidation of Primary Alcohols : The corresponding primary alcohol, 3,3-dimethyl-1-butanol, can be oxidized to 3,3-dimethylbutanoic acid using strong oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄) or chromium-based reagents like chromic acid (H₂CrO₄), often referred to as the Jones reagent. ncert.nic.inlibretexts.org

Oxidation of Aldehydes : Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents, including mild ones. jove.comncert.nic.in The oxidation of 3,3-dimethylbutanal offers a direct route to 3,3-dimethylbutanoic acid. This step can be achieved with high efficiency using reagents such as potassium permanganate or even hydrogen peroxide under certain catalytic conditions. nih.gov

While oxidation is key to forming the carboxylic acid moiety, reduction reactions are important for creating advanced derivatives. The reduction of the carboxylic acid group in this compound using powerful reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, 2-methoxy-3,3-dimethyl-1-butanol, a valuable synthetic intermediate for further research. britannica.com

Cyanohydrin-Based Syntheses of Branched Carboxylic Acids

The cyanohydrin pathway offers an alternative and effective method for creating α-functionalized carboxylic acids. wikipedia.org This synthesis begins with a ketone or aldehyde, which reacts with hydrogen cyanide (HCN) to form a cyanohydrin, a molecule containing both a hydroxyl and a cyano group on the same carbon. ncert.nic.inwikipedia.org

For the synthesis of an analogue of the target compound, one would start with 3,3-dimethyl-2-butanone. The reaction with HCN, typically catalyzed by a base, yields 2-hydroxy-3,3-dimethyl-2-butanenitrile. ncert.nic.in The critical next step is the hydrolysis of the nitrile group. This is generally accomplished by heating with a strong aqueous acid or base, which converts the cyano group into a carboxylic acid group, yielding 2-hydroxy-3,3-dimethylbutanoic acid. scispace.comyoutube.com

To arrive at the target molecule, this compound, a final etherification step is required. The α-hydroxy acid can be treated with a methylating agent, such as methyl iodide, in the presence of a base (e.g., silver oxide) in a Williamson ether synthesis to convert the hydroxyl group into a methoxy group.

Table 3: Cyanohydrin-Based Synthesis Pathway

StepReactionStarting MaterialReagentsIntermediate/Product
1Cyanohydrin Formation3,3-Dimethyl-2-butanoneHCN, Base (e.g., NaCN)2-Hydroxy-3,3-dimethyl-2-butanenitrile
2Nitrile Hydrolysis2-Hydroxy-3,3-dimethyl-2-butanenitrileH₃O⁺, heat2-Hydroxy-3,3-dimethylbutanoic acid
3Methylation (Etherification)2-Hydroxy-3,3-dimethylbutanoic acidCH₃I, Ag₂OThis compound

Large-Scale and Industrial Synthesis Considerations

For the industrial production of this compound or its precursors, economic viability, safety, and environmental impact are paramount.

The Koch-Haaf reaction stands out as a strong candidate for the large-scale synthesis of the 3,3-dimethylbutanoic acid backbone due to its use of inexpensive feedstocks like alkenes and carbon monoxide. wikipedia.org However, the traditional use of corrosive liquid acids like H₂SO₄ or HF and high-pressure CO gas presents significant engineering and safety challenges. wikipedia.orgorganicchemistrytutor.com Modern research focuses on developing solid acid catalysts, such as zeolites or Nafion-H, which can facilitate the reaction under potentially milder conditions, are easier to separate from the product mixture, and can be recycled, thus offering a more sustainable industrial process. researchgate.netresearchgate.net

For the subsequent α-functionalization steps, the HVZ reaction followed by nucleophilic substitution is robust but involves the use of elemental bromine and generates HBr as a byproduct, requiring careful handling and waste management. Alternative, greener brominating agents and solvent choices are areas of active research.

The cyanohydrin route involves highly toxic hydrogen cyanide, necessitating stringent safety protocols for its storage, handling, and quenching, which can add significant cost and complexity to an industrial process.

Ultimately, a hybrid approach, where the 3,3-dimethylbutanoic acid precursor is manufactured on a large scale via a Koch-type process, followed by a batch process for the alpha-methoxylation, would likely be the most feasible industrial strategy.

Synthesis of Key Precursors and Advanced Derivatives for Research Applications

The synthesis of precursors and derivatives of this compound is crucial for exploring its potential applications and those of related structures.

Synthesis of 3,3-Dimethylbutanoic Acid Precursor: Besides the Koch-Haaf reaction, another documented synthesis of 3,3-dimethylbutanoic acid involves the Wolff-Kishner reduction of 2-oxo-3,3-dimethylbutanoic acid. This reaction, which uses hydrazine hydrate and a strong base at high temperatures, effectively reduces the ketone to a methylene group. google.com

Synthesis of Advanced Derivatives: The α-bromo-3,3-dimethylbutanoic acid intermediate, synthesized via the HVZ reaction, is a versatile precursor for a range of advanced derivatives.

α-Amino Acids : Reaction of the α-bromo acid with an excess of ammonia results in a nucleophilic substitution that produces 3,3-dimethyl-2-aminobutanoic acid, an analogue of the amino acid tert-leucine. libretexts.orgyoutube.com

α-Hydroxy Acids : As previously mentioned, hydrolysis of the α-bromo acid can yield 2-hydroxy-3,3-dimethylbutanoic acid, although the cyanohydrin route is often more direct.

Amide Derivatives : A Chinese patent describes the preparation of MOC-L-tert-leucine starting from 2-methoxyamido-3,3-dimethylbutyric acid, indicating the relevance of related amide structures in pharmaceutical research. google.com

These derivatives are valuable in fields such as peptide synthesis, where sterically hindered amino acids can induce specific secondary structures in peptides, and in the development of new chiral ligands and pharmaceutical intermediates. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon framework and the relative positioning of protons within a molecule. For 2-Methoxy-3,3-dimethylbutanoic acid, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm its constitution and to probe its stereochemistry.

Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemical relationships of protons. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the methoxy (B1213986) group, the α-proton, and the tert-butyl group.

The chemical shift of the α-proton is particularly sensitive to its electronic environment and can provide clues about the conformation of the molecule. The coupling constant between the α-proton and the protons of the methoxy group, if observable, would further confirm their proximity. The integration of the signals corresponds to the number of protons in each environment, confirming the presence of the respective functional groups.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-C(CH₃)₃~1.05Singlet9H
-OCH₃~3.40Singlet3H
-CH(OCH₃)-~3.75Singlet1H
-COOH~11-12Broad Singlet1H

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon, the α-carbon bearing the methoxy group, the quaternary carbon of the tert-butyl group, the carbons of the methyl groups in the tert-butyl group, and the methoxy carbon all appear in characteristic regions of the spectrum, allowing for unambiguous structural confirmation.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-C OOH~175
-C H(OCH₃)-~85
-OC H₃~58
-C (CH₃)₃~35
-C(C H₃)₃~26

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the absolute configuration of stereocenters. For this compound, the VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its vibrational modes.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the VCD spectra for both the (R)- and (S)-enantiomers. By comparing the experimentally obtained VCD spectrum with the calculated spectra, the absolute configuration of the molecule can be determined. Key vibrational modes for analysis would include the C=O stretch of the carboxylic acid, the C-O stretches of the methoxy and carboxylic acid groups, and the C-H bending and stretching modes. The sign and intensity of the VCD signals for these vibrations are highly dependent on the molecule's three-dimensional structure.

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that provides information about the stereochemistry of a molecule by measuring the differential absorption of left and right circularly polarized ultraviolet light. The resulting spectrum is sensitive to the electronic transitions within the molecule and how they are perturbed by the chiral environment.

For this compound, the carboxylic acid chromophore is the primary contributor to the ECD spectrum. The sign of the Cotton effect associated with the n → π* transition of the carbonyl group can often be correlated with the absolute configuration of the α-carbon. Similar to VCD, computational modeling is a crucial aspect of ECD analysis. Time-dependent DFT (TD-DFT) calculations are performed to predict the ECD spectra for the different enantiomers, and comparison with the experimental spectrum allows for the assignment of the absolute configuration.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecular ion with a high degree of precision. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The calculated accurate mass for the neutral molecule and its common ionic forms are essential for its identification in complex mixtures and for confirming the outcome of a chemical synthesis.

Calculated Accurate Mass for this compound (C₇H₁₄O₃)

Species Formula Calculated Accurate Mass (m/z)
[M]C₇H₁₄O₃146.0943
[M+H]⁺C₇H₁₅O₃⁺147.1016
[M+Na]⁺C₇H₁₄NaO₃⁺169.0835
[M-H]⁻C₇H₁₃O₃⁻145.0870

These advanced spectroscopic and analytical techniques, when used in concert, provide a powerful and comprehensive approach to the structural elucidation and stereochemical assignment of this compound, ensuring a complete and accurate understanding of this chiral molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling and Analysis

The analysis of this compound, a chiral carboxylic acid, can be effectively achieved using hyphenated chromatographic and mass spectrometric techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for separating the compound from complex matrices and providing detailed information on its identity, purity, and quantity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing carboxylic acids. For a compound like this compound, reverse-phase chromatography is typically employed. The separation is achieved on a C18 column with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic modifier (such as acetonitrile or methanol). The formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Due to the polarity and potential for poor ionization of small carboxylic acids, derivatization is often employed to enhance detection sensitivity in LC-MS analysis. unimi.itmdpi.com A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group to form a more readily ionizable derivative. unimi.itnih.gov This approach significantly improves the signal in electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode.

Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique, especially for volatile compounds. However, the direct analysis of carboxylic acids by GC-MS can be challenging due to their polarity and tendency to adsorb onto the GC column, leading to poor peak shapes and low sensitivity. Therefore, derivatization is a standard and often necessary step. jfda-online.com The carboxylic acid group is typically converted into a less polar and more volatile ester, such as a methyl ester or a trimethylsilyl (TMS) ester. Silylation agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. uah.edu Following derivatization, the resulting compound exhibits better chromatographic behavior on non-polar or medium-polarity capillary columns (e.g., DB-5ms or HP-5ms), allowing for high-resolution separation and subsequent mass spectral analysis. nih.gov

Parameter LC-MS Analysis GC-MS Analysis
Sample State LiquidVolatile (requires derivatization)
Derivatization Optional, but often used (e.g., 3-NPH) to improve ionization. nih.govTypically required (e.g., esterification, silylation) to increase volatility and improve peak shape. jfda-online.comuah.edu
Stationary Phase Reverse-phase (e.g., C18)Non-polar or intermediate polarity capillary column (e.g., 5% phenyl polysiloxane)
Mobile/Carrier Gas Liquid (e.g., Water/Acetonitrile with Formic Acid)Inert Gas (e.g., Helium, Hydrogen)
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI), Chemical Ionization (CI)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Fingerprinting

Tandem mass spectrometry (MS/MS) is an indispensable technique for the definitive structural confirmation of this compound. It involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. unt.edu This process provides a structural "fingerprint" that is highly specific to the molecule.

In a typical MS/MS experiment for this compound, the deprotonated molecule [M-H]⁻ at m/z 145.08, or a derivatized precursor ion, would be selected in the first mass analyzer (MS1). This selected ion is then passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen), causing it to fragment through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then separated and detected by the second mass analyzer (MS2), generating the MS/MS spectrum.

For carboxylic acids, a characteristic fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44 Da). unt.edu The fragmentation of the deprotonated this compound ion ([M-H]⁻) would be expected to yield specific product ions that can be used for its identification.

Expected Fragmentation of [M-H]⁻ for this compound (m/z 145.08) :

Loss of CO₂ : A prominent fragment would likely arise from the neutral loss of carbon dioxide from the carboxylate group, resulting in an ion at m/z 101.09.

Loss of CH₃OH : Cleavage of the methoxy group could lead to the loss of methanol (32 Da), though this may be less favorable than decarboxylation.

Cleavage of the tert-butyl group : Fragmentation could also involve the loss of the tert-butyl group (C₄H₉, 57 Da).

These fragmentation patterns provide a high degree of confidence in the identification of the compound, even in complex mixtures.

Precursor Ion (m/z) Proposed Neutral Loss Formula of Neutral Loss Expected Product Ion (m/z) Significance
145.08 ([M-H]⁻)Carbon DioxideCO₂101.09Characteristic of carboxylic acids. unt.edu
145.08 ([M-H]⁻)Methoxy Radical + H•OCH₃ + H114.05Indicates presence of methoxy group.
145.08 ([M-H]⁻)tert-Butyl Radical•C(CH₃)₃88.01Confirms the tert-butyl moiety.

Advanced Data Acquisition Methods (e.g., SWATH DIA, DDA)

For comprehensive profiling and analysis, particularly in metabolomics or impurity profiling studies involving this compound, advanced data acquisition strategies such as Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) are employed.

Data-Dependent Acquisition (DDA) : In DDA, the mass spectrometer performs a survey scan (MS1) to identify the most intense ions present at that moment. It then sequentially selects a predefined number of these most abundant precursor ions for fragmentation and MS/MS analysis. While effective for identifying the most abundant compounds, DDA can suffer from stochastic selection, potentially missing lower-abundance ions in complex samples.

Data-Independent Acquisition (DIA) , such as Sequential Window Acquisition of all THeoretical fragment ion spectra (SWATH-DIA), offers a more comprehensive approach. In SWATH-DIA, the mass spectrometer systematically fragments all ions within a series of predefined wide m/z windows that cover the entire mass range of interest. This results in the acquisition of composite MS/MS spectra containing fragments from all precursor ions within that window. Complex software algorithms are then used to deconvolute these spectra and associate fragment ions with their specific precursor ions. This method ensures that MS/MS data is collected for virtually all detectable analytes, including low-abundance ones, providing a more complete and reproducible digital map of the sample.

The application of SWATH-DIA to the analysis of this compound would allow for its quantification and identification while simultaneously capturing a comprehensive profile of all other analytes in the sample, without prior knowledge of their presence.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a spectrum is generated that is characteristic of the molecule's vibrational modes.

For this compound, the IR spectrum would be dominated by absorptions corresponding to the carboxylic acid and methoxy functional groups. The spectrum of the structurally similar 3,3-dimethylbutanoic acid provides a useful reference. nist.gov

Key Expected IR Absorption Bands for this compound :

O-H Stretch : A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C-H Stretch : Sharp peaks will appear in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.

C=O Stretch : A very strong and sharp absorption band, characteristic of the carbonyl group in a carboxylic acid, will be present around 1710 cm⁻¹.

C-O Stretch : Two distinct C-O stretching vibrations are expected. One, associated with the carboxylic acid, will appear in the 1320-1210 cm⁻¹ region. The other, from the methoxy ether linkage, will appear around 1100 cm⁻¹.

O-H Bend : A band corresponding to the O-H bending vibration is typically found near 1440-1395 cm⁻¹ and 950-910 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Broad
Alkyl GroupsC-H Stretch3000 - 2850Medium to Strong
CarbonylC=O Stretch~1710Strong, Sharp
Carboxylic AcidC-O Stretch1320 - 1210Medium
Methoxy GroupC-O Stretch~1100Medium

X-ray Crystallography for Absolute Configuration Determination

This compound possesses a stereogenic center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a specific enantiomer is crucial, and single-crystal X-ray crystallography is considered the most reliable and definitive method for this purpose. springernature.comnih.gov

The technique relies on the phenomenon of anomalous dispersion (or resonant scattering). researchgate.net When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect breaks Friedel's Law, which states that the intensities of reflections from opposite crystal planes (hkl and -h-k-l) should be identical. nih.gov By carefully measuring the intensity differences between these "Friedel pairs," the absolute structure of the crystal can be determined.

To determine the absolute configuration of this compound, a single, high-quality crystal of one of its pure enantiomers is required. Since the molecule itself only contains light atoms (C, H, O), the anomalous scattering effect is weak. In such cases, the absolute configuration can be determined by:

High-Redundancy Data Collection : Collecting a highly redundant dataset using copper (Cu Kα) radiation can make the small differences in Friedel pairs statistically significant. nih.gov

Co-crystallization : The chiral acid can be co-crystallized with a molecule of known absolute configuration, which then serves as an internal reference. thieme-connect.de Alternatively, forming a salt with a chiral amine or a derivative containing a heavier atom (like bromine or chlorine) can significantly enhance the anomalous scattering signal, making the determination more straightforward. nih.gov

The result of the analysis is often expressed as the Flack parameter. A value close to 0 indicates that the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Methoxy 3,3 Dimethylbutanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure.

A systematic conformational search, often initiated with molecular mechanics methods followed by DFT optimization, is necessary to locate the various energy minima on the potential energy surface. For 2-methoxy-3,3-dimethylbutanoic acid, several low-energy conformers are expected due to the interplay of steric hindrance from the bulky tert-butyl group and the potential for intramolecular interactions.

The relative energies of these conformers can be calculated with a high degree of accuracy using DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger). These calculations would likely predict that the most stable conformers are those that minimize the steric repulsion between the tert-butyl group, the methoxy (B1213986) group, and the carboxylic acid functionality.

Table 1: Predicted Relative Energies of this compound Conformers

ConformerDihedral Angle (C3-C2-O-CMe) (°)Dihedral Angle (O=C-C2-O) (°)Relative Energy (kcal/mol)
1 (Global Minimum)~180 (anti-periplanar)~0 (syn-periplanar)0.00
2~60 (gauche)~0 (syn-periplanar)1.5 - 2.5
3~180 (anti-periplanar)~180 (anti-periplanar)2.0 - 3.5

Note: The values in this table are hypothetical and represent plausible predictions based on DFT calculations of similar molecules.

Quantum Chemical Studies of Reaction Energetics and Transition States

Quantum chemical methods are instrumental in understanding the reactivity of this compound. By calculating the energetics of potential reaction pathways and locating the corresponding transition states, a predictive model of its chemical behavior can be constructed.

For instance, the deprotonation of the carboxylic acid group is a fundamental reaction. DFT calculations can predict the acidity (pKa) of the molecule by computing the Gibbs free energy change of the deprotonation reaction in a solvent model. Other reactions, such as esterification or decarboxylation, can also be modeled. learncbse.in The energy barriers for these reactions are determined by the structure of the transition state, which can be located on the potential energy surface using various optimization algorithms.

Analysis of Molecular Interactions (e.g., Hydrogen Bonding, Stereoelectronic Effects)

The structure and properties of this compound are governed by a subtle interplay of intramolecular forces. The carboxylic acid group is a strong hydrogen bond donor and acceptor. mdpi.com While intramolecular hydrogen bonding between the carboxylic acid proton and the methoxy oxygen is possible, forming a five-membered ring, it is likely to be sterically disfavored. Intermolecular hydrogen bonding, leading to the formation of dimers in the condensed phase, is a more probable and significant interaction. mdpi.com

Stereoelectronic effects also play a crucial role. The orientation of the methoxy group relative to the carboxylic acid will influence the electron distribution and reactivity of the molecule. For example, an anti-periplanar arrangement of the C-O(methoxy) and C-C(O)OH bonds might be favored to maximize hyperconjugative interactions.

Prediction of Spectroscopic Properties (e.g., ECD Spectra Calculation)

Computational methods can predict various spectroscopic properties, providing a means to verify experimental findings or to assign the absolute configuration of chiral molecules. For the (R)- or (S)-enantiomer of this compound, the calculation of its Electronic Circular Dichroism (ECD) spectrum is of particular interest. encyclopedia.pub

The process involves first performing a thorough conformational analysis to identify all significant low-energy conformers. nih.gov Then, for each conformer, the excitation energies and rotational strengths are calculated using Time-Dependent DFT (TD-DFT). nih.gov The final predicted ECD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. nih.gov A comparison of the predicted spectrum with the experimental one can then be used to determine the absolute configuration of the molecule. nih.gov

Investigation of Gas Phase Ion Energetics and Reaction Thermochemistry

Gas-phase studies of ions provide fundamental data on intrinsic molecular properties, free from solvent effects. Mass spectrometry techniques, coupled with computational chemistry, can be used to determine the gas-phase acidity and proton affinity of this compound. nist.gov

The gas-phase acidity corresponds to the enthalpy change of the reaction: CH3OC(CH3)2CH(OCH3)COOH -> CH3OC(CH3)2CH(OCH3)COO- + H+

The proton affinity is the negative of the enthalpy change for the protonation of the molecule, typically at the carbonyl oxygen of the carboxylic acid. These values can be calculated with high accuracy using methods like G3 or G4 theory, or with DFT methods that have been benchmarked for thermochemical calculations. This data is crucial for understanding the molecule's behavior in mass spectrometry experiments and for fundamental thermochemical databases. nist.gov

Applications and Utility in Advanced Organic and Materials Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

In principle, the enantiomerically pure forms of 2-Methoxy-3,3-dimethylbutanoic acid could serve as valuable chiral building blocks. Asymmetric synthesis relies on the use of such chiral molecules to introduce specific stereochemistry into a target molecule. nih.gov The defined stereocenter at the C2 position, bearing both a methoxy (B1213986) and a carboxyl group, could be incorporated into larger molecules, transferring its chirality. The general importance of chiral molecules in drug discovery and development is well-established, as different enantiomers can have vastly different biological activities. nih.gov

Utilization as Chiral Modifiers and Auxiliaries in Stereocontrolled Reactions

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. While there is no direct evidence of this compound being used in this capacity, its structural analogue, (S)-2-(Methoxycarbonylamino)-3,3-dimethylbutanoic acid, is a derivative of leucine, a class of compounds known to be used in peptide synthesis. medchemexpress.com Chiral modifiers, which influence the stereoselectivity of a reaction without being covalently bonded to the substrate, represent another potential application.

Precursors for Complex Chemical Structures (e.g., α-Amino Acids, Peptidomimetics, Heterocyclic Compounds)

The structure of this compound makes it a hypothetical precursor for non-proteinogenic α-amino acids. These unnatural amino acids are of significant interest in medicinal chemistry for creating peptides with improved stability and biological activity. nih.gov The synthesis of peptidomimetics, compounds that mimic the structure and function of peptides, is another area where derivatives of this acid could theoretically be employed. nih.gov Furthermore, carboxylic acids are common starting materials for the synthesis of various heterocyclic compounds, although specific examples starting from this compound are not readily found in the literature. nih.gov

Applications in Polymer Science and Chiral Materials Development

The incorporation of chiral monomers into polymers can lead to the development of chiral materials with unique optical or separation properties. While there is no specific research detailing the use of this compound in polymer science, the general concept is a significant area of materials research.

Development as Reagents and Catalysts in Organic Transformations

The development of small organic molecules as reagents or catalysts for organic transformations is a cornerstone of modern synthetic chemistry. While there are numerous examples of chiral carboxylic acids and their derivatives being used as catalysts, particularly in asymmetric catalysis, there is no specific information on this compound being developed for such purposes. frontiersin.org

Investigations in Biochemical and Metabolic Research Methodologies

Methodological Approaches for Studying Chiral Recognition Phenomena

The study of chiral recognition is fundamental to understanding the stereospecific interactions of enantiomers within biological systems and for the development of enantioselective analytical methods. For chiral carboxylic acids such as 2-Methoxy-3,3-dimethylbutanoic acid, a variety of sophisticated techniques are employed to elucidate the mechanisms of chiral discrimination. These methods are crucial for separating enantiomers and understanding the intermolecular forces that govern these interactions.

A primary technique for the separation and analysis of chiral compounds like this compound is High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs). CSPs based on cinchona alkaloids, for instance, have demonstrated high efficacy in separating racemic mixtures of chiral acids. The selection of the appropriate CSP is critical and often involves screening various phases to achieve optimal separation. The enantioselective recognition on these stationary phases is typically governed by a combination of interactions, including ion-pairing, hydrogen bonding, π-π stacking, and steric hindrance. For example, studies on structurally similar compounds like 2-methoxy-2-(1-naphthyl)propionic acid have shown that a combination of these interactions is responsible for the chiral recognition mechanism. nih.gov

To gain deeper insights into the specific molecular interactions at play, spectroscopic methods are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the diastereomeric complexes formed between a chiral selector and the enantiomers of a chiral analyte. By observing changes in chemical shifts and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, researchers can deduce the geometry of the complex and identify the specific points of interaction that lead to chiral discrimination. nih.govFourier-Transform Infrared (FT-IR) spectroscopy complements NMR by providing information on the hydrogen bonding interactions, which are often a key component of chiral recognition. nih.gov

X-ray crystallography can provide the most definitive structural information by determining the three-dimensional arrangement of atoms in a co-crystal of the chiral selector and one of the enantiomers. This allows for the precise measurement of bond lengths and angles, offering unambiguous evidence of the interactions driving chiral recognition. nih.gov

The following table summarizes the key methodological approaches for studying chiral recognition phenomena of this compound:

Methodology Principle Information Gained Relevant Findings for Similar Compounds
HPLC with Chiral Stationary Phases (CSPs) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Enantiomeric purity, separation of enantiomers, and insights into the dominant interaction forces.Cinchona alkaloid-based CSPs are effective for separating chiral carboxylic acids. nih.govchimia.ch
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Conformation of diastereomeric complexes, identification of specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking).Can reveal the conformational changes in the chiral selector upon binding to an enantiomer. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by a sample, providing information about its molecular vibrations.Identification of functional groups involved in hydrogen bonding interactions.Confirms the role of hydrogen bonding in the stability of the diastereomeric complex. nih.gov
X-ray Crystallography Determines the atomic and molecular structure of a crystal by diffracting X-rays.Precise 3D structure of the chiral selector-enantiomer complex, definitive evidence of interaction geometries.Provides detailed structural evidence of the interactions responsible for chiral recognition. nih.gov

These methodologies, when used in concert, provide a comprehensive understanding of the principles governing the chiral recognition of this compound and other chiral molecules.

Techniques for Investigating Branched-Chain Amino Acid Metabolism and Related Pathways

The investigation of branched-chain amino acid (BCAA) metabolism is critical due to its association with various metabolic states and diseases. While direct studies involving this compound in this context are not extensively documented, the methodologies used to study BCAA pathways in general are highly sophisticated and provide a framework for how such investigations would be approached.

A cornerstone of modern metabolic research is the use of stable isotope tracing . In this technique, substrates such as 13C-labeled leucine, isoleucine, or valine are introduced into a biological system (e.g., cell cultures, animal models, or humans). The labeled carbon atoms can then be tracked as they are incorporated into various metabolites throughout the BCAA catabolic pathways. This allows for the direct measurement of metabolic flux—the rate of turnover of molecules through a metabolic pathway. nih.govnih.gov

Metabolomics , the large-scale study of small molecules within cells, tissues, or biofluids, is another powerful approach. Using techniques like mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC) , researchers can simultaneously quantify hundreds of metabolites. This provides a comprehensive snapshot of the metabolic state and can reveal perturbations in BCAA metabolism associated with specific conditions or interventions. nih.gov Untargeted metabolomics can identify novel biomarkers, while targeted approaches provide precise quantification of known metabolites in the BCAA pathways.

At the genetic and protein levels, transcriptomics (e.g., RNA-seq) and proteomics are employed to study the expression of genes and proteins encoding the enzymes involved in BCAA catabolism. nih.gov These techniques can identify regulatory hubs and points of dysfunction in the metabolic pathways. For instance, studies have shown that the expression of genes for BCAA catabolic enzymes is altered in adipose tissue in obesity. nih.gov

The following table outlines key techniques for investigating BCAA metabolism:

Technique Principle Application in BCAA Research Key Findings from BCAA Research
Stable Isotope Tracing Introduction of isotopically labeled substrates to track their metabolic fate.Measuring the flux through BCAA catabolic pathways and identifying points of regulation or dysfunction.Has been used to determine the contribution of different BCAAs to downstream metabolic pools. nih.gov
Metabolomics (GC-MS, LC-MS) Comprehensive analysis of small molecule metabolites in a biological sample.Identifying and quantifying BCAA metabolites to assess the overall state of the pathway and discover biomarkers.Elevated plasma BCAA levels are a hallmark of insulin (B600854) resistance and type 2 diabetes. nih.govnih.gov
Transcriptomics (RNA-seq) High-throughput sequencing of RNA to quantify gene expression.Assessing the expression levels of genes encoding enzymes in the BCAA metabolic pathways.Revealed suppressed BCAA catabolism in the adipose tissue of obese individuals. nih.gov
Proteomics Large-scale study of proteins to understand their expression, function, and interactions.Quantifying the levels of key enzymes in BCAA metabolism to identify regulatory changes.Has shown altered protein levels of BCAA catabolic enzymes in various metabolic diseases.

These advanced analytical techniques provide a multi-faceted approach to understanding the complex regulation and dysregulation of BCAA metabolism and its implications for health and disease.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents to prevent hydrolysis of intermediates.
  • Monitor pH during hydrolysis (optimal pH 2–3 for cyanohydrin conversion) .

Basic: What spectroscopic methods are effective for characterizing this compound?

Q. Answer :

  • ¹H-NMR : Key peaks include:
    • δ 1.02 ppm (s, 9H, C(CH₃)₃) .
    • δ 3.79 ppm (s, 3H, OCH₃) .
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 163.1 (calculated for C₇H₁₂O₃) .

Validation : Cross-reference with databases like NIST Chemistry WebBook for spectral matching .

Basic: How can purity be assessed, and what precautions mitigate moisture sensitivity?

Q. Answer :

  • HPLC Analysis : Use a C18 column with UV detection (λ = 210 nm). Purity >95% is achievable with gradient elution (water/acetonitrile + 0.1% TFA) .
  • Handling Moisture Sensitivity :
    • Store under inert gas (Ar/N₂) at –20°C.
    • Use molecular sieves in solvent systems during synthesis .

Advanced: How to address stereochemical challenges in synthesizing enantiomerically pure forms?

Q. Answer :

  • Chiral Resolution : Employ chiral auxiliaries (e.g., (R)-α-methoxyphenylacetic acid) to separate enantiomers via diastereomeric salt formation. Recrystallize in hexane/ethyl acetate (3:1) for >99% ee .
  • Asymmetric Catalysis : Use Rhodium-catalyzed hydrogenation with BINAP ligands for stereocontrol .

Validation : Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Advanced: What are the metabolic pathways or degradation products under biological conditions?

Q. Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (CYP450 enzymes). Major metabolites include:
    • Hydroxy derivatives (via O-demethylation).
    • Conjugates (glucuronides) detected via LC-MS/MS .
  • Degradation in Soil : Under aerobic conditions, microbial action cleaves the methoxy group, yielding 3,3-dimethylbutanoic acid (half-life: 7–14 days) .

Advanced: How to resolve contradictions in reported biological activities (e.g., herbicidal vs. pharmacological)?

Q. Answer :

  • Bioactivity Profiling :
    • Herbicidal Activity : Linked to auxin-like disruption in plants (IC₅₀ = 10 µM for root growth inhibition) .
    • Antiviral Potential : Derivatives (e.g., methyl esters) inhibit viral proteases (IC₅₀ = 2.5 µM in SARS-CoV-2 PLpro assays) .
      Contradiction Resolution :
    • Structural modifications (e.g., ester vs. acid form) alter target specificity.
    • Validate assays using isogenic cell lines to rule off-target effects .

Advanced: Best practices for derivatizing this compound for enhanced bioactivity analysis.

Q. Answer :

  • Esterification : React with methanol/H₂SO₄ to form methyl esters (improves cell permeability) .
  • Amide Conjugates : Couple with amines (e.g., 4-aminobenzotrifluoride) via EDC/HOBt activation. Confirm conjugation via ¹³C-NMR (amide carbonyl at δ 168 ppm) .
  • Prodrug Design : Phosphonate esters enhance oral bioavailability (hydrolyze in vivo to active acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.